(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” is a chalcone derivative featuring a conjugated enone system, a furan-2-yl group, and a piperidine moiety substituted with a 1H-imidazol-1-ylmethyl group.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(4-3-15-2-1-11-21-15)19-8-5-14(6-9-19)12-18-10-7-17-13-18/h1-4,7,10-11,13-14H,5-6,8-9,12H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNCKKSAZRUNX-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the imidazole derivative. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions to form the imidazole ring.
Piperidine Derivative Synthesis: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reaction: The imidazole derivative is then coupled with the piperidine derivative using a suitable linker, often involving a methylation step.
Formation of the Enone: The final step involves the formation of the enone structure by reacting the coupled product with furfural under basic conditions, followed by an aldol condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced enone derivatives.
Substitution: Various substituted imidazole and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the study of receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in areas such as neurology, oncology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can bind to metal ions or active sites in enzymes, while the piperidine ring may enhance binding affinity and specificity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural features with several enone-based derivatives, differing primarily in substituent groups:
Key Observations :
- The imidazole-piperidine combination in the target compound may enhance solubility and receptor-binding interactions compared to simpler phenyl or fluorophenyl groups .
Inferences :
- High yields (e.g., 92.1% in ) for simpler chalcones imply that steric hindrance from the piperidine-imidazole group in the target compound might reduce efficiency unless optimized conditions are used.
Hypotheses :
- The piperidine moiety could enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted drug design.
Biological Activity
(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C18H21N3O
- Molecular Weight: 295.386 g/mol
- IUPAC Name: (E)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.51 | Tubulin polymerization inhibitor |
| MDA-MB 231 | 0.63 | Induces apoptosis |
| DU145 | 0.75 | Cell cycle arrest |
These results indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization: The compound interferes with the assembly of tubulin, a critical component of the cytoskeleton, thereby inhibiting cancer cell proliferation.
- Induction of Apoptosis: Flow cytometry studies have shown increased apoptosis rates in treated cancer cells, suggesting that the compound activates intrinsic apoptotic pathways .
Study 1: In Vivo Efficacy
In a recent in vivo study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor growth compared to untreated controls. The study reported a tumor volume decrease by approximately 50% after four weeks of treatment at a dosage of 10 mg/kg .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human embryonic kidney cells (HEK293), revealing that the compound exhibited low toxicity with an IC50 greater than 100 µM. This suggests a favorable therapeutic index for potential clinical applications, as it selectively targets cancer cells while sparing normal tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
